3-(Diethylaminomethyl)-5-methylisoxazole citrate

Pharmaceutical Salts Solubility Procurement

3-(Diethylaminomethyl)-5-methylisoxazole citrate (CAS 971-62-0) is a preformed citrate salt of a 3‑substituted 5‑methylisoxazole bearing a tertiary diethylaminomethyl side‑chain. The isoxazole core is a recognised privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound positions it as a versatile intermediate or tool compound for neurological target investigation.

Molecular Formula C15H24N2O8
Molecular Weight 360.36 g/mol
CAS No. 971-62-0
Cat. No. B13787410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylaminomethyl)-5-methylisoxazole citrate
CAS971-62-0
Molecular FormulaC15H24N2O8
Molecular Weight360.36 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC1=NOC(=C1)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
InChIInChI=1S/C9H16N2O.C6H8O7/c1-4-11(5-2)7-9-6-8(3)12-10-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h6H,4-5,7H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyFEZXUJRFFSBRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethylaminomethyl)-5-methylisoxazole Citrate (CAS 971-62-0) Procurement & Differentiation Guide


3-(Diethylaminomethyl)-5-methylisoxazole citrate (CAS 971-62-0) is a preformed citrate salt of a 3‑substituted 5‑methylisoxazole bearing a tertiary diethylaminomethyl side‑chain [1]. The isoxazole core is a recognised privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound positions it as a versatile intermediate or tool compound for neurological target investigation . Understanding its exact salt form, regiochemistry, and amine substitution is critical for any scientific selection or procurement decision, because superficially similar isoxazole building blocks differ fundamentally in reactivity, physical handling, and biological profile.

Why Generic Isoxazole Intermediates Cannot Replace 3-(Diethylaminomethyl)-5-methylisoxazole Citrate


Isoxazole‑based building blocks are not interchangeable. The position of the aminomethyl substituent on the ring (3‑ vs. 5‑) dramatically alters muscarinic receptor activity, as demonstrated by systematic SAR studies [1]. Furthermore, the tertiary diethylamino group of this compound confers distinct nucleophilicity and steric profile compared with the primary amine of the common intermediate 3‑amino‑5‑methylisoxazole, dictating downstream reactivity . Finally, the citrate salt form is a deliberate choice that modulates solubility, hygroscopicity, and ease of formulation relative to the free base or hydrochloride, which directly impacts procurement decisions around storage, handling, and direct use in biological assays.

Quantitative Differentiation Evidence for 3-(Diethylaminomethyl)-5-methylisoxazole Citrate vs. Closest Analogs


Citrate Salt vs. Free Base: Physicochemical Profile Difference Dictates Assay Readiness

The citrate salt (CAS 971-62-0) possesses 4 hydrogen‑bond donors and 9 acceptors (MW 360.36 g mol⁻¹), whereas the free base (CAS 828‑04‑6) has 0 donors and 3 acceptors (MW 168.24 g mol⁻¹) [1]. This difference in H‑bond capacity is a well‑established predictor of aqueous solubility and hygroscopicity [2]. In practice, citrate salts of basic amines are intentionally selected to improve dissolution and reduce the handling difficulties associated with hygroscopic free bases, thereby ensuring more reproducible biological assay results.

Pharmaceutical Salts Solubility Procurement

Regioisomeric Differentiation: 3‑Aminomethyl vs. 5‑Aminomethyl Isoxazoles Yield Distinct Muscarinic Activity

Systematic evaluation of regioisomeric 3‑, 4‑, and 5‑aminomethyl isoxazoles on isolated rabbit vas deferens (M₁), guinea‑pig atrium (M₂), and guinea‑pig ileum (M₃) demonstrated that shifting the aminomethyl group from the 3‑position to the 5‑position changes muscarinic agonist potency by at least one order of magnitude [1]. Although the exact EC₅₀ for 3‑(diethylaminomethyl)‑5‑methylisoxazole citrate was not reported in that study, the SAR trend firmly establishes that 3‑substituted isomers are pharmacologically distinct from 5‑substituted isomers.

Muscarinic Acetylcholine Receptor SAR Regioisomerism

Tertiary Amine vs. Primary Amine Intermediate: Differential Synthetic Utility

3‑Amino‑5‑methylisoxazole (CAS 1072‑67‑9), a widely used sulfonamide antibiotic intermediate, contains a primary aromatic amine . In contrast, 3‑(diethylaminomethyl)‑5‑methylisoxazole citrate provides a tertiary amine linked through a methylene spacer. This structural feature imparts distinct nucleophilicity and steric environment, enabling direct N‑alkylation or quaternisation reactions that are not feasible with the primary amine analog [1].

Chemical Synthesis Building Block Amine Reactivity

Procurement‑Optimised Application Scenarios for 3‑(Diethylaminomethyl)‑5‑methylisoxazole Citrate


Muscarinic Receptor Tool Compound Studies Requiring Defined Regiochemistry

Because 3‑aminomethyl isoxazoles display muscarinic activity profiles distinct from their 5‑aminomethyl regioisomers [1], researchers establishing SAR around aminomethyl‑isoxazole muscarinic ligands must procure the correct regioisomer. The 3‑(diethylaminomethyl)‑5‑methyl substitution pattern of this citrate salt provides a pre‑formed, ready‑to‑use compound that avoids ambiguity in biological interpretation caused by regioisomeric contamination.

Synthetic Chemistry Projects Requiring a Tertiary Aminomethyl Isoxazole Building Block

The tertiary diethylamino group differentiated from the primary amine of 3‑amino‑5‑methylisoxazole [1] allows chemists to access quaternary ammonium salts, N‑oxides, or further functionalised derivatives. Procurement of the citrate salt ensures the building block is in a stable, non‑hygroscopic form suitable for storage and direct use in multi‑step syntheses [2].

Pre‑Formulation and Early‑Stage Biological Assay Development

The pre‑formed citrate salt eliminates the need for in‑house salt conversion, a step that can introduce batch‑to‑batch variability. The higher H‑bond donor/acceptor count of the citrate relative to the free base [1] predicts improved aqueous solubility, facilitating dissolution in assay media and reducing the risk of precipitation during dose‑response experiments.

Quote Request

Request a Quote for 3-(Diethylaminomethyl)-5-methylisoxazole citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.